

Methyl 2-methoxy-6-methylbenzoate: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-methoxy-6-methylbenzoate

Cat. No.: B1297912

[Get Quote](#)

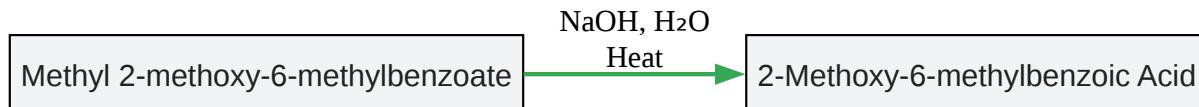
For Researchers, Scientists, and Drug Development Professionals

Methyl 2-methoxy-6-methylbenzoate is a valuable synthetic intermediate, primarily recognized for its role in the production of agrochemicals and as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern on the benzene ring, featuring a methoxy group and a methyl group ortho to the methyl ester, provides a scaffold for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of **methyl 2-methoxy-6-methylbenzoate** in several key synthetic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 2-methoxy-6-methylbenzoate** is provided below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O ₃	
Molecular Weight	180.20 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	248 °C (lit.)	[1]
Density	1.157 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.534 (lit.)	[1]


Applications in Synthesis

Methyl 2-methoxy-6-methylbenzoate serves as a precursor in a range of chemical reactions, including hydrolysis, Grignard reactions, reduction, and acylation reactions. These transformations lead to the formation of valuable compounds with applications in various fields, most notably in the agrochemical industry.

Synthesis of 2-Methoxy-6-methylbenzoic Acid

A primary application of **methyl 2-methoxy-6-methylbenzoate** is its use as a key intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid. This acid is a crucial component in the production of the fungicide metrafenone. The synthesis involves the hydrolysis of the methyl ester.[\[2\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **methyl 2-methoxy-6-methylbenzoate**.

Experimental Protocol: Hydrolysis of **Methyl 2-methoxy-6-methylbenzoate**

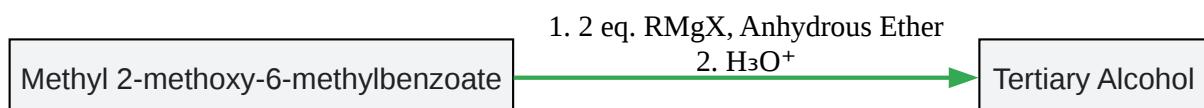
This protocol is adapted from a patented procedure for the synthesis of 2-methoxy-6-methylbenzoic acid.[2]

Materials:

- Crude **methyl 2-methoxy-6-methylbenzoate**
- Sodium hydroxide (NaOH) solution (30%)
- Water (H₂O)
- Hydrochloric acid (HCl) (20%)

Procedure:

- To a reaction vessel, add 100 g of crude **methyl 2-methoxy-6-methylbenzoate**, 75.0 g of 30% sodium hydroxide solution (1.01 eq.), and 200 g of water.[2]
- Heat the mixture to 80-90 °C and stir until the reaction is complete (monitoring by a suitable technique like TLC or HPLC is recommended).[2]
- Cool the reaction solution to 20-30 °C.[2]
- Slowly add 103 g of 20% hydrochloric acid to adjust the pH to 1-2.[2]
- Stir the mixture at a constant temperature for 1 hour.[2]
- Filter the resulting precipitate and dry at 90-110 °C to obtain 2-methoxy-6-methylbenzoic acid.[2]


Quantitative Data:

Product	Purity (HPLC)	Yield	Reference
2-Methoxy-6-methylbenzoic Acid	99.8%	95.3%	[2]

Grignard Reaction for Tertiary Alcohol Synthesis

The ester functionality of **methyl 2-methoxy-6-methylbenzoate** can react with Grignard reagents to form tertiary alcohols. This reaction is a powerful tool for carbon-carbon bond formation. Due to the steric hindrance from the ortho-substituents, the reaction may require careful optimization of conditions. The general principle involves the addition of two equivalents of the Grignard reagent to the ester.[3][4]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Grignard reaction with **methyl 2-methoxy-6-methylbenzoate**.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide (Hypothetical)

This protocol is a generalized procedure adapted for **methyl 2-methoxy-6-methylbenzoate** based on standard Grignard reactions with esters.[3][5]

Materials:

- **Methyl 2-methoxy-6-methylbenzoate**
- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether
- 3 M Hydrochloric acid (HCl)

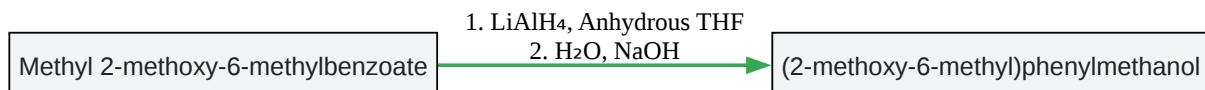
Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction

starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30 minutes.

- Reaction with the Ester: Cool the Grignard reagent solution in an ice bath. Dissolve **methyl 2-methoxy-6-methylbenzoate** in anhydrous diethyl ether and add it dropwise to the Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.
- Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the flask in an ice bath and slowly add 3 M HCl to quench the reaction and dissolve the magnesium salts.
- Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
- Purification: Purify the crude product by column chromatography or recrystallization.


Quantitative Data (Expected):

Product	Expected Yield	Notes
2-(1-hydroxy-1,1-diphenylmethyl)-1-methoxy-3-methylbenzene	Moderate	Yield may be affected by steric hindrance.

Reduction to Primary Alcohol

Methyl 2-methoxy-6-methylbenzoate can be reduced to the corresponding primary alcohol, (2-methoxy-6-methyl)phenylmethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction is a standard transformation in organic synthesis.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Reduction of **methyl 2-methoxy-6-methylbenzoate**.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (Hypothetical)

This is a generalized protocol for the reduction of an ester using LiAlH₄.^[6]

Materials:

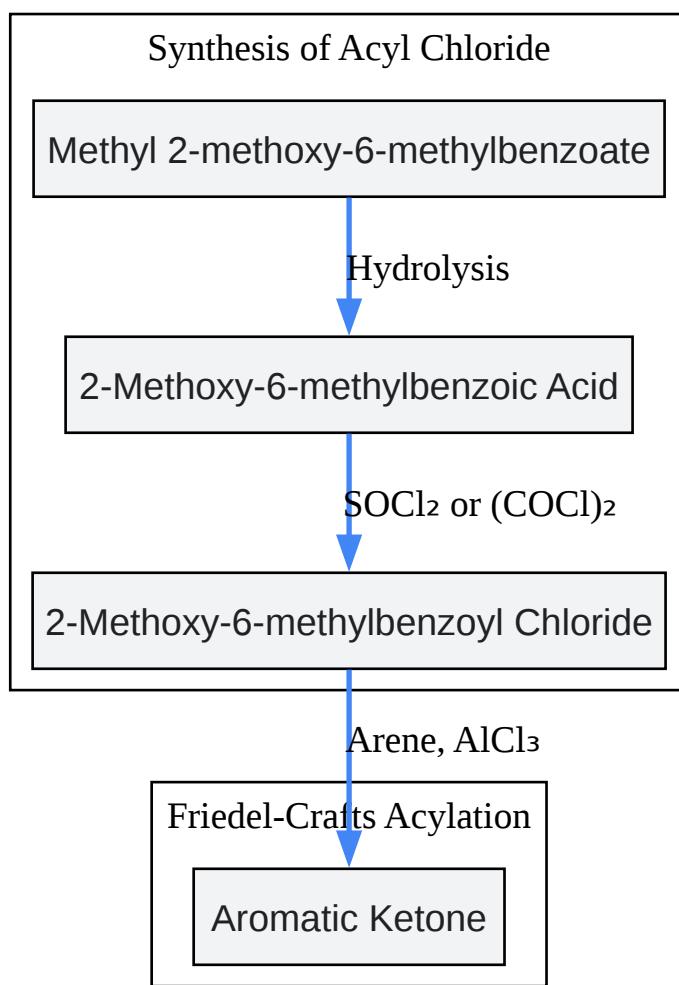
- **Methyl 2-methoxy-6-methylbenzoate**
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Water (H₂O)
- 15% Sodium hydroxide (NaOH) solution

Procedure:

- In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Dissolve **methyl 2-methoxy-6-methylbenzoate** in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
- Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser

workup).[6]

- Stir the resulting granular precipitate for 30 minutes.
- Filter the solid and wash it thoroughly with THF.
- Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude alcohol.
- Purify the product by distillation or column chromatography.


Quantitative Data (Expected):

Product	Expected Yield
(2-methoxy-6-methyl)phenylmethanol	High

Friedel-Crafts Acylation

While the benzene ring of **methyl 2-methoxy-6-methylbenzoate** is activated by the methoxy and methyl groups, the steric hindrance from these ortho substituents makes direct Friedel-Crafts acylation on this ring challenging. However, the acyl chloride derived from the corresponding carboxylic acid can be used to acylate other aromatic compounds. The general principle of Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).[7][8]

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Friedel-Crafts acylation using a derivative.

Conclusion

Methyl 2-methoxy-6-methylbenzoate is a versatile synthetic intermediate with significant applications in the agrochemical industry and potential for broader use in organic synthesis. The protocols provided herein offer a foundation for its utilization in key chemical transformations. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals, paying close attention to the influence of steric hindrance on reactivity and yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-methoxybenzoate 99 606-45-1 [sigmaaldrich.com]
- 2. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. condor.depaul.edu [condor.depaul.edu]
- To cite this document: BenchChem. [Methyl 2-methoxy-6-methylbenzoate: A Versatile Intermediate in Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297912#methyl-2-methoxy-6-methylbenzoate-as-a-synthetic-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com